1-(5-Bromopyridin-2-yl)ethanol
CAS No.: 159533-68-3
Cat. No.: VC0067497
Molecular Formula: C7H8BrNO
Molecular Weight: 202.051
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 159533-68-3 |
---|---|
Molecular Formula | C7H8BrNO |
Molecular Weight | 202.051 |
IUPAC Name | 1-(5-bromopyridin-2-yl)ethanol |
Standard InChI | InChI=1S/C7H8BrNO/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3 |
Standard InChI Key | MFQDJRTUQSZLOZ-UHFFFAOYSA-N |
SMILES | CC(C1=NC=C(C=C1)Br)O |
Introduction
Chemical Properties and Structure
Physical and Chemical Characteristics
1-(5-Bromopyridin-2-yl)ethanol exists as a solid or liquid under standard conditions, with specific physical properties that influence its handling and application in various chemical processes . The compound has a molecular weight of 202.05 g/mol and follows the molecular formula C7H8BrNO . The presence of both a hydroxyl group and a bromine atom in the structure contributes to its specific reactivity profile, allowing for diverse chemical transformations.
Structural Identification
The compound is formally identified through various analytical parameters:
Structural Features and Bonding
The structure of 1-(5-Bromopyridin-2-yl)ethanol features a pyridine ring with two key substituents: a bromine atom at the 5-position and an ethanol group at the 2-position. The molecule contains a chiral center at the carbon bearing the hydroxyl group, which can lead to the existence of enantiomers with potentially different biological activities. The nitrogen atom in the pyridine ring contributes to the compound's basic character, while the hydroxyl group provides hydrogen bonding capabilities that influence its solubility and interactions with biological targets.
Synthesis Methods
Common Synthetic Routes
One of the primary synthetic routes for producing 1-(5-Bromopyridin-2-yl)ethanol involves the reaction of 5-bromopyridine-2-carbaldehyde with methyl magnesium bromide in tetrahydrofuran at 0°C. This reaction proceeds through nucleophilic addition of the Grignard reagent to the carbonyl group, followed by workup to yield the target alcohol. The reaction requires careful temperature control and inert atmosphere conditions to prevent side reactions and ensure optimal yield.
Alternative Synthetic Approaches
While the Grignard reaction represents a common approach, alternative synthetic pathways may include the reduction of the corresponding ketone (1-(5-bromopyridin-2-yl)ethanone) using reducing agents such as sodium borohydride or lithium aluminum hydride. These reduction methods can provide access to the target compound under milder conditions, potentially with different stereoselectivity profiles.
Industrial Production Considerations
Industrial production of 1-(5-Bromopyridin-2-yl)ethanol typically employs optimized versions of laboratory-scale syntheses, with modifications to accommodate larger reaction volumes and improve efficiency. Continuous flow reactors and automated systems are often utilized to ensure consistent quality and yield. The choice of specific synthetic route at industrial scale depends on factors including cost of starting materials, safety considerations, and environmental impact.
Chemical Reactions and Reactivity
Oxidation Reactions
The hydroxyl group in 1-(5-Bromopyridin-2-yl)ethanol can undergo oxidation reactions to form the corresponding ketone, 1-(5-Bromopyridin-2-yl)ethanone. This transformation is typically achieved using oxidizing agents such as potassium permanganate or chromium trioxide under carefully controlled conditions. The resulting ketone represents an important intermediate in various synthetic pathways.
Reduction Reactions
The bromine atom in the pyridine ring can be removed through various reduction processes to yield the corresponding pyridine derivative, 1-(2-Pyridyl)ethanol. This reduction is commonly performed using reducing agents such as lithium aluminum hydride under appropriate conditions. The removal of the bromine atom alters the electronic properties of the molecule, influencing its biological activity and chemical reactivity.
Substitution Reactions
The bromine atom in 1-(5-Bromopyridin-2-yl)ethanol serves as an excellent leaving group for nucleophilic substitution reactions. Various nucleophiles, including amines and thiols, can replace the bromine atom to generate a diverse array of substituted pyridine derivatives. These substitution reactions are particularly valuable in medicinal chemistry for creating libraries of compounds with modified biological activities.
Reaction Type | Reagents | Major Products | Reference |
---|---|---|---|
Oxidation | KMnO4, CrO3 | 1-(5-Bromopyridin-2-yl)ethanone | |
Reduction | LiAlH4 | 1-(2-Pyridyl)ethanol | |
Substitution | Amines, thiols | Substituted pyridine derivatives |
Biological Activity
Antimicrobial Properties
Research indicates that 1-(5-Bromopyridin-2-yl)ethanol exhibits notable antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum Inhibitory Concentration (MIC) studies have demonstrated significant inhibition of bacterial growth, suggesting potential applications in antibacterial therapy.
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Antichlamydial Activity
Compounds related to 1-(5-Bromopyridin-2-yl)ethanol have demonstrated selective activity against Chlamydia trachomatis, indicating potential applications in treating infections caused by this pathogen. Studies have shown that derivatives of this compound can effectively inhibit chlamydial growth at concentrations lower than those required for standard treatments, highlighting their therapeutic potential.
Mechanism of Action
The biological activity of 1-(5-Bromopyridin-2-yl)ethanol likely derives from its ability to interact with specific enzymes involved in bacterial metabolism and cell wall synthesis. These interactions disrupt normal cellular functions, leading to inhibited growth or cell death. The specific molecular targets and pathways involved vary depending on the biological context and require further investigation to fully elucidate.
Applications in Research and Industry
Use as a Chemical Building Block
1-(5-Bromopyridin-2-yl)ethanol serves as an important building block in organic synthesis, enabling the creation of more complex molecules with diverse applications. The presence of both a reactive bromine atom and a modifiable hydroxyl group makes this compound particularly valuable in multi-step synthetic pathways leading to pharmaceutically active compounds.
Pharmaceutical Research
In pharmaceutical research, 1-(5-Bromopyridin-2-yl)ethanol and its derivatives are explored for their potential therapeutic properties. The compound's demonstrated antimicrobial and antichlamydial activities make it a promising starting point for the development of new antibacterial agents. Additionally, its structural features allow for systematic modification to optimize activity and pharmacokinetic properties.
Materials Science Applications
Beyond pharmaceutical applications, 1-(5-Bromopyridin-2-yl)ethanol finds use in materials science, particularly in the development of specialized polymers and coatings. The compound's functional groups can participate in various polymerization reactions, contributing to materials with specific physical and chemical properties tailored for particular applications.
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